molecular formula C15H10Cl2N2O3 B5880749 (2E)-N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)prop-2-enamide

(2E)-N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)prop-2-enamide

Cat. No.: B5880749
M. Wt: 337.2 g/mol
InChI Key: VXOWURLJSKXGMV-VMPITWQZSA-N
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Description

(2E)-N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features two chlorophenyl groups and a nitrophenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-nitroaniline and 2-chlorobenzaldehyde.

    Condensation Reaction: The 2-chloro-5-nitroaniline undergoes a condensation reaction with 2-chlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of Enamide: The resulting intermediate is then subjected to an amide formation reaction using reagents like acetic anhydride or thionyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and amide formation reactions.

    Optimization of Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the nitrophenyl group can yield amino derivatives.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

(2E)-N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)prop-2-enamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(2-chlorophenyl)-3-phenylprop-2-enamide: Lacks the nitrophenyl group.

    (2E)-N-(2-nitrophenyl)-3-(2-chlorophenyl)prop-2-enamide: Lacks one chlorophenyl group.

    (2E)-N-(2-chloro-5-nitrophenyl)-3-phenylprop-2-enamide: Lacks one chlorophenyl group.

Uniqueness

(2E)-N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)prop-2-enamide is unique due to the presence of both chlorophenyl and nitrophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3/c16-12-4-2-1-3-10(12)5-8-15(20)18-14-9-11(19(21)22)6-7-13(14)17/h1-9H,(H,18,20)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOWURLJSKXGMV-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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